molecular formula C7H4Br2O2 B057127 2,6-Dibromobenzoic acid CAS No. 601-84-3

2,6-Dibromobenzoic acid

Cat. No. B057127
CAS RN: 601-84-3
M. Wt: 279.91 g/mol
InChI Key: HQLOEBRPCVIFCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives typically involves the bromination of benzoic acid or its precursors. For instance, a related compound, 2,4,6-Tribromo-3-hydroxybenzoic acid, was synthesized from amino benzoic acid through a three-step reaction involving bromination, diazo, and hydrolysis, achieving a yield of 93.4% and purity of 99.7% (Feng Yu-chuan, 2012).

Molecular Structure Analysis

Molecular structure analysis of brominated benzoic acid compounds can be performed using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy. A study on 2-amino-3,5-dibromobenzoic acid revealed insights into its molecular geometry, intra- and inter-molecular interactions, and vibrational bands, highlighting the compound's structural properties (Muhammet Hakkı Yıldırım et al., 2015).

Chemical Reactions and Properties

Brominated benzoic acids undergo various chemical reactions, including couplings, substitutions, and eliminations, which are central to their application in organic synthesis. An example is the iodine-catalyzed reaction of 2-aminobenzamides with mucobromic acid to synthesize a variety of derivatives, involving a domino-type reaction mechanism (Bin-bin Feng et al., 2016).

Physical Properties Analysis

The physical properties of 2,6-dibromobenzoic acid, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in chemical syntheses. The crystal and molecular structure of a related compound, 2,6-dihydroxybenzoic acid, was determined, showcasing the typical herringbone motif encountered in polycyclic aromatic compounds, which could provide insights into the physical characteristics of 2,6-dibromobenzoic acid as well (L. MacGillivray & M. Zaworotko, 1994).

Scientific Research Applications

  • Sulfhydryl Group Determination : A study by Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, contributing to biochemical assays (Ellman, 1959).

  • Impact on Biodegradation : Research by Orhon et al. (2010) examined the effect of 2,6-dihydroxybenzoic acid on the biodegradation of peptone, a protein hydrolysate, under aerobic conditions. This study contributes to understanding the environmental impact of organic pollutants (Orhon et al., 2010).

  • Synthesis of Brominated Compounds : Feng Yu-chuan (2012) discussed the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, highlighting methods for producing brominated benzoic acid derivatives, which are important in various chemical reactions (Feng Yu-chuan, 2012).

  • Structural and Computational Characterization : Yıldırım et al. (2015) synthesized and characterized 2-amino-3,5-dibromobenzoic acid, contributing to the knowledge of molecular geometry and interactions of such compounds (Yıldırım et al., 2015).

  • Electrochemical Hydrodebromination Studies : Li et al. (2011) studied the electrochemical hydrodebromination mechanism of 2,5-dibromobenzoic acid, providing insights into the electrocatalytic activities and reaction mechanisms on different electrodes (Li et al., 2011).

  • Synthesis for Herbicides and Pharmaceuticals : Hu Si-hui (2008) optimized the synthesis conditions for 2,6-dihydroxybenzoic acid, a key material for producing herbicides and medicines (Hu Si-hui, 2008).

Safety And Hazards

2,6-Dibromobenzoic acid is associated with certain hazards. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . The compound is labeled with the GHS07 pictogram and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLOEBRPCVIFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870668
Record name 2,6-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromobenzoic acid

CAS RN

601-84-3
Record name 2,6-Dibromobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMOBENZOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
GB Deacon, GJ Farquharson - Australian Journal of Chemistry, 1977 - CSIRO Publishing
Permercuration of the benzoic acids XC6H4CO2H (X = o-Me, F, Cl, or Br; m- Me, F, Cl, Br, CF3, NO2 or OMe; or p-Me, F, Cl, Br, CF3 or NO2) and 2,6- X2C6H3CO2H (X = Me, Cl, or Br) …
Number of citations: 22 www.publish.csiro.au
C Heiss, E Marzi, M Schlosser - European Journal of Organic …, 2003 - Wiley Online Library
A systematic comparison between 1,3‐difluorobenzene, 1,3‐dichlorobenzene, and 1,3‐dibromobenzene did not reveal major differences in their behavior towards strong bases such as …
F Gohier, AS Castanet, J Mortier - Organic Letters, 2003 - ACS Publications
Exposing 2-fluorobenzoic acid (1a) to 2.2 equiv of LTMP at ca. −78 C leads to deprotonation at the 3-position whereas 2-chloro/bromobenzoic acids (1b,c) are lithiated adjacent to the …
Number of citations: 40 pubs.acs.org
R Masuda, S Kuwano, K Goto - The Journal of Organic Chemistry, 2021 - ACS Publications
Late-stage functionalization of the periphery of oligophenylene dendrimers was efficiently achieved via site-selective C–H activation of a preconstructed, readily accessible dendron. By …
Number of citations: 7 pubs.acs.org
SD Saraf - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
Reaction of thionyl bromide with tropolone and phenol Page 1 Reaction of thionyl bromide with tropolone and phenol SD SARAF Defence Science Organization, Chaklala, West …
Number of citations: 6 cdnsciencepub.com
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
F Mongin, E Marzi, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
As a rule, tri‐, tetra‐ and pentahaloarenes readily undergo ortho‐lithiation when treated with amide‐type bases. However, halogen migration occurs whenever the substrate contains …
CM Moser, AI Kohlenberg - Journal of the Chemical Society (Resumed …, 1951 - pubs.rsc.org
… In 2 : 6-dibromobenzoic acid, where there is considerable steric interference between the bromine atoms and the carboxyl group, the C band is similar in position and intensity to that of …
Number of citations: 7 pubs.rsc.org
JF Bunnett, MM Rauhut, D Knutson… - Journal of the American …, 1954 - ACS Publications
Experiments with deuterium compounds show that in the reaction of l-chloro-4-nitrobenzene with ethanolic potassium cyanide to form m-chlorobenzoic acid, and in the transformation of …
Number of citations: 20 pubs.acs.org
F Mongin, M Schlosser - Tetrahedron letters, 1997 - Elsevier
Lithium diisopropylamide deprotonates ortho- and para-bromochlorobenzene randomly at the two halogen adjacent positions. Obviously for steric reasons, the bulkier base lithium 2,2,6,…
Number of citations: 49 www.sciencedirect.com

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